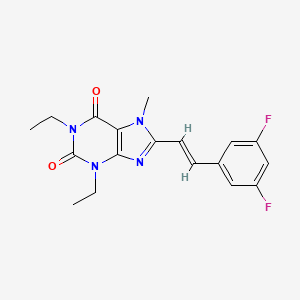
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This specific compound is characterized by the presence of a difluorostyryl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The difluorostyryl group is introduced via a Heck reaction, where a palladium-catalyzed coupling reaction between a halogenated xanthine and a difluorostyrene is performed.
Reaction Conditions: The Heck reaction is carried out in the presence of a palladium catalyst, a base (such as triethylamine), and a solvent (like dimethylformamide) at elevated temperatures (around 100-120°C).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves:
Catalyst Optimization: Using more efficient palladium catalysts to reduce reaction times and increase yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the xanthine core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated derivatives of the styryl group.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. The difluorostyryl group enhances its binding affinity and selectivity towards these receptors, modulating various physiological processes. The compound may also influence intracellular signaling pathways, including cyclic AMP (cAMP) levels, by inhibiting phosphodiesterase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine used in respiratory diseases for its bronchodilator effects.
Pentoxifylline: A xanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the difluorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a research tool and therapeutic agent by providing greater selectivity and potency compared to other xanthine derivatives.
Eigenschaften
CAS-Nummer |
155271-81-1 |
|---|---|
Molekularformel |
C18H18F2N4O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
8-[(E)-2-(3,5-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)7-6-11-8-12(19)10-13(20)9-11/h6-10H,4-5H2,1-3H3/b7-6+ |
InChI-Schlüssel |
MNSONRQXYWPMLD-VOTSOKGWSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)F)F)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



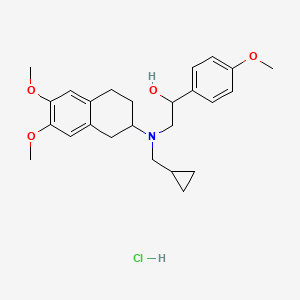
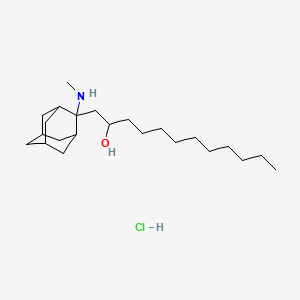
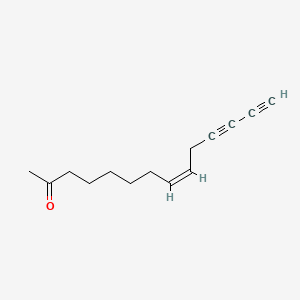
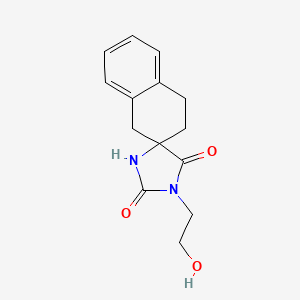
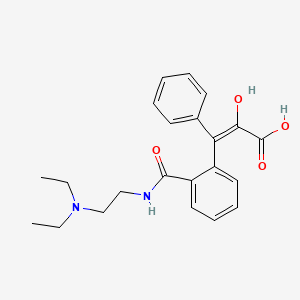

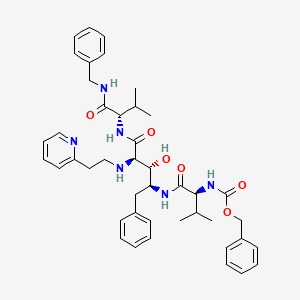
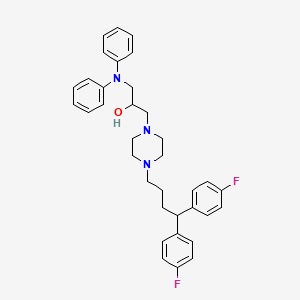
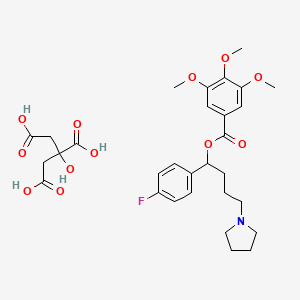
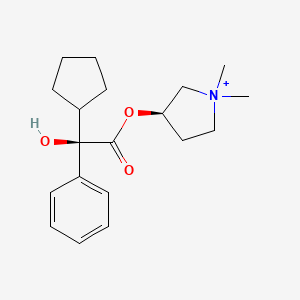
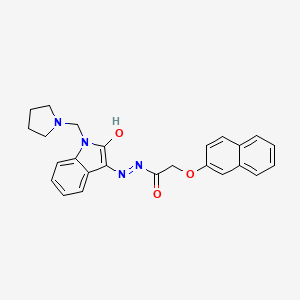

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
